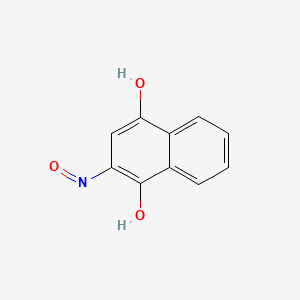

2-Hydroxyamino-1,4-naphthoquinone

CAS No.: 53130-67-9

Cat. No.: VC1722194

Molecular Formula: C10H7NO3

Molecular Weight: 189.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53130-67-9 |

|---|---|

| Molecular Formula | C10H7NO3 |

| Molecular Weight | 189.17 g/mol |

| IUPAC Name | 2-nitrosonaphthalene-1,4-diol |

| Standard InChI | InChI=1S/C10H7NO3/c12-9-5-8(11-14)10(13)7-4-2-1-3-6(7)9/h1-5,12-13H |

| Standard InChI Key | DUMLSLRXBWAHRX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)N=O)O |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC(=C2O)N=O)O |

Introduction

Chemical Structure and Properties

2-Hydroxyamino-1,4-naphthoquinone belongs to the quinone class of organic compounds, specifically the naphthoquinones. Its structure consists of a 1,4-naphthoquinone core with a hydroxyamino (-NHOH) group at the 2-position. This structural arrangement contributes to its distinctive chemical reactivity and biological properties.

Unlike the more extensively studied 2-hydroxy-1,4-naphthoquinone (lawsone), which contains only a hydroxyl group at the 2-position, the presence of the hydroxyamino group in 2-hydroxyamino-1,4-naphthoquinone confers different chemical characteristics and biological activities .

Table 1: Comparison of Chemical Properties Between 2-Hydroxyamino-1,4-naphthoquinone and Related Compounds

Synthesis Methods

The synthesis of 2-hydroxyamino-1,4-naphthoquinone has been documented in scientific literature, with one notable approach described by Valderrama et al. Their research details the reaction of 2-alkanoylnaphthohydroquinones with hydroxylamine under aerial conditions .

The reaction proceeds through two different chemical pathways depending on the structure of the hydroquinones:

-

Formation of 2-(hydroxyamino)-1,4-naphthoquinone

-

Production of C-3 (hydroxyimino)alkyl derivatives

This synthetic approach involves both aerial oxidation to form quinoid compounds and C-C cleavage reactions of hemiaminal intermediates .

Table 2: Key Reaction Parameters for 2-Hydroxyamino-1,4-naphthoquinone Synthesis

| Parameter | Condition | Notes |

|---|---|---|

| Starting Material | 2-Alkanoylnaphthohydroquinones | Structure influences reaction pathway |

| Reagent | Hydroxylamine | Critical for introducing the hydroxyamino group |

| Conditions | Aerial (oxygen-containing atmosphere) | Facilitates oxidation processes |

| Mechanism | Oxidation and C-C cleavage | Forms quinoid compounds via hemiaminal intermediates |

| Yield | Variable (specific to reaction conditions) | Dependent on starting material structure |

Biological Activities

Anticancer Properties

The most significant biological activity reported for 2-hydroxyamino-1,4-naphthoquinone is its cytotoxic effect against cancer cells. Research has demonstrated that this compound exhibits notable anticancer potency, particularly against prostate cancer cells .

In vitro screening conducted by Valderrama et al. revealed that compound 19, identified as 2-(hydroxyamino)-1,4-naphthoquinone, showed the most promising results among tested naphthoquinone derivatives:

-

IC₅₀ value: 8.08 μM against prostate cancer cells

-

Selectivity index: 3.90 (indicating preferential toxicity toward cancer cells versus normal cells)

This data positions 2-hydroxyamino-1,4-naphthoquinone as a potential lead compound for anticancer drug development, particularly for prostate cancer treatment.

Table 3: Anticancer Activity of 2-Hydroxyamino-1,4-naphthoquinone Against Cancer Cell Lines

Interaction with Nucleic Acids

Studies have investigated the interaction between 2-hydroxyamino-1,4-naphthoquinone and nucleic acids . This interaction may contribute to the compound's cytotoxic mechanism, as many anticancer agents function through DNA binding or modification.

The ability to interact with nucleic acids suggests that 2-hydroxyamino-1,4-naphthoquinone may affect:

These interactions could explain, at least partially, the observed anticancer activity of the compound.

Mechanism of Action

The mechanism by which 2-hydroxyamino-1,4-naphthoquinone exerts its biological effects appears to involve multiple pathways. Based on its structural features and documented activities, several mechanisms have been proposed:

-

Redox cycling leading to generation of reactive oxygen species (ROS)

-

Direct interaction with nucleic acids, potentially causing DNA damage

-

Disruption of cellular signaling pathways critical for cancer cell proliferation

The redox-active nature of naphthoquinones generally contributes to their biological activity, as demonstrated by related compounds like 2-hydroxy-1,4-naphthoquinone, which suppresses the formation of hydrogen peroxide and superoxide radical anions .

Future Research Directions

Research on 2-hydroxyamino-1,4-naphthoquinone continues to evolve, with several promising directions:

-

Structure-activity relationship studies: Development of analogs with enhanced potency and selectivity toward cancer cells.

-

Mechanism elucidation: Further investigation into the precise molecular mechanisms underlying its anticancer activity.

-

Combination therapy approaches: Evaluation of potential synergistic effects when combined with established anticancer agents.

-

Drug delivery systems: Development of targeted delivery systems to enhance efficacy while minimizing off-target effects.

-

Expanded biological screening: Assessment of activity against a broader range of cancer types and other pathological conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume